Sulindac sulfone methyl ester is a derivative of sulindac, a non-steroidal anti-inflammatory drug known for its analgesic and anti-inflammatory properties. This compound has gained attention in pharmaceutical research due to its potential therapeutic applications, particularly in cancer treatment and as an anti-inflammatory agent. The sulfone methyl ester form offers enhanced solubility and bioavailability compared to its parent compound.
Sulindac sulfone methyl ester is synthesized from sulindac, which itself is derived from the condensation of fluorobenzyl chloride and methylmalonic acid diethyl ester, followed by several chemical transformations including hydrolysis and decarboxylation processes . The synthesis of sulindac involves multiple steps that utilize various reagents and catalysts to achieve the desired structure.
Sulindac sulfone methyl ester is classified as a non-steroidal anti-inflammatory drug (NSAID) and specifically falls under the category of sulfinyl compounds. It is structurally related to other NSAIDs but exhibits unique properties due to its sulfone group, which may influence its pharmacological activity.
The synthesis of sulindac sulfone methyl ester typically involves several key steps:
The synthesis can be summarized in the following reaction scheme:
The reaction conditions are optimized to achieve high yields, typically around 95% .
Sulindac sulfone methyl ester features a complex molecular structure characterized by a sulfone group (-SO2-) attached to a methyl ester functional group. Its molecular formula is , indicating the presence of fluorine and nitrogen in addition to carbon, hydrogen, oxygen, and sulfur.
Sulindac sulfone methyl ester can undergo various chemical reactions, including:
For example, hydrolysis can be performed using sodium hydroxide in ethanol, resulting in the formation of the corresponding acid with high yields .
The mechanism of action of sulindac sulfone methyl ester primarily involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. By inhibiting these enzymes, the compound reduces the production of prostaglandins that mediate inflammation and pain.
Studies have shown that derivatives like sulindac sulfone methyl ester exhibit selective inhibition towards COX-2 over COX-1, which is beneficial for minimizing gastrointestinal side effects commonly associated with traditional NSAIDs .
Sulindac sulfone methyl ester has been explored for various scientific applications:
Sulfoximine derivatives of sulindac methyl ester are synthesized through iodonitrene-mediated imination, a reaction leveraging hypervalent iodine reagents (e.g., PhI(OAc)₂) and ammonium carbamate as the nitrogen source. This protocol transforms the sulfoxide group into a sulfoximine motif with >95% yield and complete stereoretention of chiral centers (Figure 1A) [1] [9]. The reaction proceeds via an electrophilic iodonitrene intermediate, which attacks the sulfur atom of sulindac methyl ester, forming a sulfilimine iodonium salt. Subsequent oxidation yields the sulfoximine without racemization [9].
For asymmetric synthesis, titanium-based chiral complexes—particularly Ti(i-PrO)₄ complexed with (S,S)-hydrobenzoin—enable enantioselective oxidation of sulindac sulfide methyl ester. This method achieves 94–96% enantiomeric excess (ee) by optimizing solvent polarity and peroxide sources (e.g., tert-butyl hydroperoxide) [2]. The resulting enantiopure sulfoxides serve as precursors for sulfoximines, ensuring chirality transfer during imination.
Table 1: Methods for Sulfoximine Synthesis from Sulindac Methyl Ester
Method | Reagents/Conditions | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|
Iodonitrene-mediated | PhI(OAc)₂, NH₄CO₂NH₂, MeOH, rt | >95 | >99* | Stereoretention, scalability |
Chiral Ti-complex | Ti(i-PrO)₄/(S,S)-hydrobenzoin, TBHP | 48–50 | 94–96 | High enantioselectivity |
Rh-catalyzed | Rh₂(OAc)₄, O-(2,4-DNP)NH₂ | 60–75 | 88–92 | Functional group tolerance |
*Retention of pre-existing chirality
Functionalization of sulindac sulfone methyl ester hinges on catalyst-controlled reactions to preserve labile groups. Key advancements include:
Table 2: Catalytic Parameters for Methyl Ester Derivatization
Reaction Type | Catalyst/Reagent | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
Esterification | H₂SO₄ (cat.) | MeOH | Reflux | 98–100 |
Aldehyde Synthesis | DIBAL-H (2M) | CH₂Cl₂ | –78°C | 85–90 |
Reductive Amination | NaBH₃CN | MeOH | 0°C → 25°C | 70–80 |
Sulindac sulfone methyl ester and its sulfoximine/sulfide analogs exhibit distinct bioactivity profiles governed by oxidation state and chirality:
Table 3: Bioactivity Comparison of Sulindac Derivatives
Compound | IC₅₀ (μM) HT-29 | COX-1 Inhibition | PDE5 Inhibition | Apoptosis Induction |
---|---|---|---|---|
Sulindac sulfone methyl ester | 15.14 | >100 μM | Weak | Moderate |
Sulindac sulfide methyl ester | 21.83 | 15 μM | Moderate | Strong |
Sulindac sulfoximine | 0.65–1.97 | >100 μM | Strong (IC₅₀ = 9 μM) | Potent |
N-Substituents on sulindac sulfoximine methyl ester profoundly influence metabolic stability and target selectivity:
Table 4: N-Substituent Effects on Sulindac Sulfoximine Derivatives
N-Substituent | log P | Metabolic t₁/₂ (h) | Antiproliferative IC₅₀ (μM) | Key Feature |
---|---|---|---|---|
Methyl | 3.2 | 1.5 | 1.97 (HT-29) | Moderate activity |
Benzyl | 4.1 | 6.2 | 0.65 (HT-29) | Enhanced stability |
4-Fluorobenzyl | 3.8 | 7.0 | 0.49 (HT-29) | Improved tumor targeting |
Thiomorpholine | 2.1 | 4.5 | 0.07 (HT-29) | High solubility, nanomolar potency |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0